2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-chloro-6-fluorophenyl)acetamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . .
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can have downstream effects on various physiological processes, including respiration and pH regulation. The specific effects depend on the extent of the compound’s interaction with its targets and the physiological context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Carbonic Anhydrase 1 and 2 . By influencing these enzymes, the compound can potentially affect various physiological processes, including respiration and pH regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with ethyl chloroacetate under basic conditions to form an intermediate.
Sulfonation: The intermediate is then subjected to sulfonation using sulfonyl chloride to introduce the sulfamoyl group.
Coupling Reaction: The final step involves coupling the sulfonated intermediate with 4-aminophenylethylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in an organic solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline
- 2-chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide stands out due to the presence of the sulfamoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-14-2-1-3-15(18)13(14)10-16(21)20-9-8-11-4-6-12(7-5-11)24(19,22)23/h1-7H,8-10H2,(H,20,21)(H2,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZDJVJQBDVBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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